Home > Products > Screening Compounds P105949 > 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3886530
CAS Number:
Molecular Formula: C25H26FNO4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

DHPs are most commonly synthesized using the Hantzsch pyridine synthesis, a multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia or an ammonium source. Variations in reactants, catalysts, and reaction conditions can lead to the synthesis of diverse DHP derivatives with specific substituents. []

Molecular Structure Analysis

The core structure of a DHP consists of a six-membered ring containing one nitrogen atom and two double bonds. The presence of electron-withdrawing groups (like esters, nitro groups) at the 3 and 5 positions and variations in substituents at the 1 and 4 positions significantly influence their pharmacological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

DHPs primarily exert their pharmacological effects by acting as calcium channel blockers. They bind to L-type calcium channels in vascular smooth muscle and cardiac muscle, inhibiting calcium influx and leading to vasodilation and a decrease in heart rate and contractility. [, , , , , , , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

DHPs are typically crystalline solids with varying solubilities depending on their substituents. They often exhibit characteristic UV-Vis absorption spectra due to their conjugated system. [, , , , ]

Applications
  • Hypertension: DHPs are widely used as antihypertensive agents due to their vasodilatory effects. [, , , , , , , ]
  • Angina Pectoris: By reducing cardiac workload and improving coronary blood flow, DHPs can alleviate angina symptoms. []
  • Other Cardiovascular Conditions: DHPs are being explored for their potential in treating other conditions like congestive heart failure and arrhythmias. []
Future Directions
  • Development of Novel DHPs: Research continues to synthesize new DHP derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and longer duration of action. [, , , ]
  • Exploring New Therapeutic Applications: DHPs are being investigated for their potential in treating conditions beyond cardiovascular diseases, such as cancer and neurodegenerative disorders. []
  • Understanding Structure-Activity Relationships: Further studies are needed to elucidate the precise structure-activity relationships of DHPs, which can aid in designing more effective and targeted drugs. [, , , ]

Compound Description: This compound is a 1,4-dihydropyridine featuring a 3-cyanophenyl substituent at the 4-position and diethyl ester groups at the 3 and 5 positions. While its biological activity is not detailed in the provided abstract , its structural similarity to other compounds in the dataset suggests potential relevance to calcium channel modulation.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog, classified as a calcium channel blocker. The research focuses on its degradation products rather than its inherent activity .

3-Allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Compound Description: This unsymmetrical 1,4-dihydropyridine derivative was synthesized via a Hantzsch reaction and characterized by single-crystal XRD . Its structure highlights the potential for diverse substituents on the dihydropyridine core.

Methyl(omega-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

Compound Description: These permanently charged chiral dihydropyridine derivatives were synthesized to investigate their interactions with L-type calcium channels. The study found that the S-enantiomer with an eight-carbon alkyl linker exhibited higher potency in blocking L-type calcium channels compared to the R-enantiomer .

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

Compound Description: This chiral dihydropyridine derivative was synthesized and tested for its antihypertensive activity. The (4S)-(+)-enantiomer was identified as the active form, showing greater potency in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate compared to the (4R)-(-)-enantiomer .

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

Compound Description: Manidipine, a known calcium channel blocker, was synthesized and resolved into its enantiomers. The (S)-(+)-enantiomer demonstrated significantly greater antihypertensive potency compared to the (R)-(-)-isomer in spontaneously hypertensive rats (SHR) and exhibited higher binding affinity to [3H]nitrendipine binding sites .

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a water-soluble dihydropyridine calcium antagonist. It exhibited potent and long-lasting antihypertensive activity in spontaneously hypertensive rats (SHR) and normotensive Wistar rats (NWR). Notably, NKY-722 demonstrated superior oral bioavailability compared to nicardipine, attributed to its efficient gastrointestinal absorption and resistance to hepatic first-pass metabolism .

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP, a dihydropyridine calcium antagonist, effectively lowered pulmonary artery pressure in a rat model of monocrotaline-induced chronic pulmonary hypertension. Its mechanism of action was attributed to the inhibition of free radical production and an increase in nitric oxide (NO) levels in the lungs .

(+/-)-3-(Benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

Compound Description: TC-81, a new calcium antagonist, exhibited potent, long-lasting, and slow-onset antihypertensive activity in hypertensive rats. It demonstrated significantly greater potency compared to nicardipine, particularly when administered orally. The study attributed its enhanced oral bioavailability to efficient gastrointestinal absorption and resistance to hepatic first-pass metabolism .

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester)

Compound Description: The Hantzsch ester is a versatile reagent often employed as a source of hydride in organic synthesis . It is a key building block in the synthesis of various 1,4-dihydropyridines.

Compound Description: MN9202, a dihydropyridine derivative, demonstrated protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It improved hemodynamic parameters, prolonged survival time, and enhanced survival rates in the experimental model .

Dimethyl 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Compound Description: This 1,4-dihydropyridine derivative, synthesized and characterized by SC-XRD analysis, highlights the structural diversity possible within this class of compounds .

Properties

Product Name

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C25H26FNO4/c1-16(2)18-7-9-19(10-8-18)23-21(24(28)30-3)14-27(15-22(23)25(29)31-4)13-17-5-11-20(26)12-6-17/h5-12,14-16,23H,13H2,1-4H3

InChI Key

DXZJJFGYVRNFGT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.